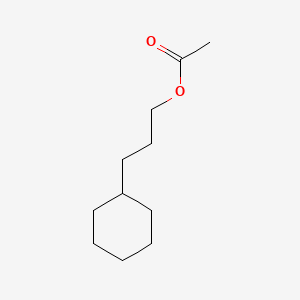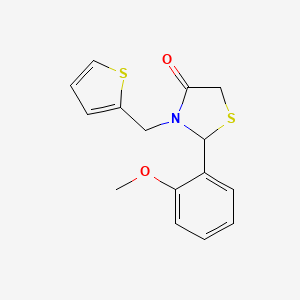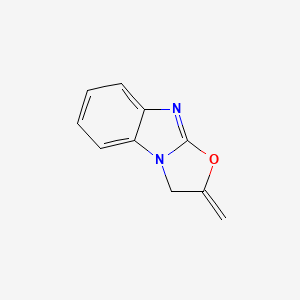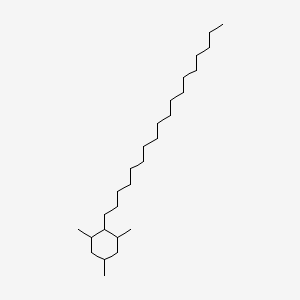
1,3,5-Trimethyl-2-octadecylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2-octadecylcyclohexane is an organic compound with the molecular formula C27H54. It is a derivative of cyclohexane, where three methyl groups and one octadecyl group are attached to the cyclohexane ring. This compound is typically a waxy solid, ranging from colorless to slightly yellow in appearance .
Méthodes De Préparation
1,3,5-Trimethyl-2-octadecylcyclohexane is usually synthesized through multi-step organic synthesis reactions. The synthetic route involves the alkylation of cyclohexane derivatives with octadecyl halides under specific conditions. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the alkylation process .
Analyse Des Réactions Chimiques
1,3,5-Trimethyl-2-octadecylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methyl and octadecyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Applications De Recherche Scientifique
1,3,5-Trimethyl-2-octadecylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis to prepare functional compounds.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: It may serve as a model compound in drug delivery research to study the behavior of hydrophobic drugs.
Industry: It is used as an additive in lubricants and functional polymers to enhance their properties
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-2-octadecylcyclohexane involves its interaction with hydrophobic environments. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethyl-2-octadecylcyclohexane can be compared with other similar compounds such as:
- 1,3,5-Trimethyl-4-n-octadecylcyclohexane
- 2,4,6-Trimethyl-1-n-octadecylcyclohexane
These compounds share similar structural features but differ in the position of the alkyl groups on the cyclohexane ring. The unique positioning of the octadecyl group in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
55282-34-3 |
|---|---|
Formule moléculaire |
C27H54 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-octadecylcyclohexane |
InChI |
InChI=1S/C27H54/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h24-27H,5-23H2,1-4H3 |
Clé InChI |
SLYADMRXVMOLJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1C(CC(CC1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



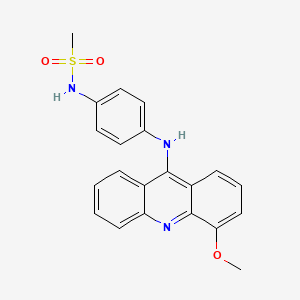
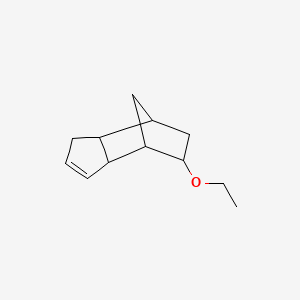
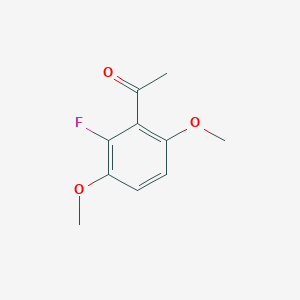
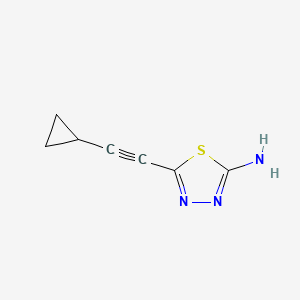
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)

![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
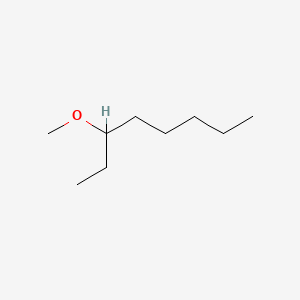
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
